molecular formula C13H15Cl3N2O B5695472 1-benzyl-4-(trichloroacetyl)piperazine CAS No. 6124-83-0

1-benzyl-4-(trichloroacetyl)piperazine

Cat. No. B5695472
CAS RN: 6124-83-0
M. Wt: 321.6 g/mol
InChI Key: CENJRJRVFKKSLV-UHFFFAOYSA-N
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Description

1-benzyl-4-(trichloroacetyl)piperazine, commonly known as BTCP, is a synthetic compound that belongs to the class of piperazines. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its potential therapeutic effects.

Mechanism of Action

BTCP acts by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, BTCP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
BTCP has been shown to increase the levels of dopamine and its metabolites in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. It has also been shown to increase the levels of serotonin and norepinephrine in the brain. These biochemical effects are believed to underlie the therapeutic effects of BTCP, such as its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTCP in lab experiments is its selectivity for dopamine reuptake inhibition. Unlike other dopamine reuptake inhibitors, such as cocaine, BTCP does not affect the reuptake of other neurotransmitters, such as serotonin and norepinephrine. This selectivity allows researchers to study the specific role of dopamine in various physiological and behavioral processes.
One of the limitations of using BTCP in lab experiments is its potential toxicity. BTCP has been shown to cause liver damage and neurotoxicity in animal studies. Therefore, caution should be taken when using BTCP in lab experiments, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the research on BTCP. One direction is to investigate its potential use in the treatment of Parkinson's disease. BTCP has been shown to increase the levels of dopamine in the brain, which is depleted in Parkinson's disease. Therefore, it may have therapeutic potential in this disorder.
Another direction is to investigate the potential use of BTCP in the treatment of ADHD. BTCP has been shown to improve attention and cognitive performance in animal studies. Therefore, it may have potential as a treatment for ADHD, which is characterized by deficits in attention and cognitive function.
In conclusion, BTCP is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It acts by inhibiting the reuptake of dopamine and has been shown to have antidepressant, anxiolytic, and anti-addictive properties. While it has advantages in selectivity, caution should be taken when using BTCP in lab experiments due to its potential toxicity. There are several future directions for the research on BTCP, including investigating its potential use in the treatment of Parkinson's disease and ADHD.

Synthesis Methods

The synthesis of BTCP involves the reaction of trichloroacetyl chloride with benzylpiperazine in the presence of a base, such as triethylamine. The reaction takes place under reflux in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using chromatography to obtain pure BTCP.

Scientific Research Applications

BTCP has been widely used in scientific research for its potential therapeutic effects. It has been shown to have antidepressant, anxiolytic, and anti-addictive properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENJRJRVFKKSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976748
Record name 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone

CAS RN

6124-83-0
Record name 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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